5-乙硫杂苯-2-羰基氯

描述

The compound of interest, 5-Ethylthiophene-2-carbonyl chloride, is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their properties. The first paper discusses a series of compounds, 5e-tert-Butyl-2-[4-(substituted-ethynyl)phenyl]-1,3-dithianes, which are potent blockers of the GABA-gated chloride channel. These compounds are structurally related to thiophenes and demonstrate the importance of the substituents on the thiophene ring for biological activity .

Synthesis Analysis

While the synthesis of 5-Ethylthiophene-2-carbonyl chloride is not explicitly described, the second paper provides a method for synthesizing a related compound, 2-Chloro-5-methylthiophene. This synthesis involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding the chlorinated thiophene in a high yield of 73.96% . This method could potentially be adapted for the synthesis of 5-Ethylthiophene-2-carbonyl chloride by using a similar chlorination strategy on the appropriately substituted thiophene.

Molecular Structure Analysis

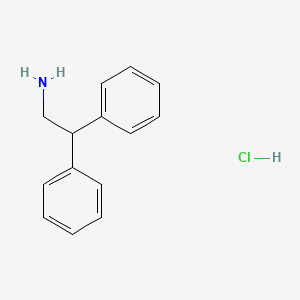

The molecular structure of 5-Ethylthiophene-2-carbonyl chloride would consist of a thiophene ring with an ethyl group at the 5-position and a carbonyl chloride (COCl) group at the 2-position. The presence of the carbonyl chloride group would make the compound highly reactive, particularly in nucleophilic substitution reactions. The structure-activity relationship study in the first paper suggests that the substituents on the thiophene ring can significantly affect the compound's interaction with biological receptors, indicating that the specific substituents on 5-Ethylthiophene-2-carbonyl chloride would be critical in determining its chemical and biological properties .

Chemical Reactions Analysis

The chemical reactivity of 5-Ethylthiophene-2-carbonyl chloride would likely involve the carbonyl chloride moiety, which is typically reactive towards nucleophiles. This group could undergo reactions such as hydrolysis to form the corresponding carboxylic acid or react with amines to form amides. The ethyl group at the 5-position of the thiophene ring would be less reactive but could potentially undergo electrophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

科学研究应用

1. 光电器件

5-乙硫杂苯-2-羰基氯已被用于制造光电器件的导电透明薄膜。例如,合成低聚噻吩封端的聚(乙二醇),并将其用作表面活性剂以创建高质量的单壁碳纳米管薄膜。用硝酸和亚硫酰氯处理的这些薄膜表现出优异的性能,使其适用于柔性光电器件中的透明电极 (Jo 等人,2010)。

2. 发光材料

该化合物参与了发光材料的合成。例如,它有助于生产高发光的对称三噻吩和五噻吩,这些噻吩经过进一步官能化以用于高度官能化的材料 (Teiber 等人,2013)。

3. 化学合成

5-乙硫杂苯-2-羰基氯在各种化学合成过程中也具有重要意义。例如,它的氯甲基化导致形成 2-乙酰基-4-(氯甲基)-5-乙硫杂苯,该物质可以进一步还原和氢解以用于不同的应用 (Gol'dfarb & Vol'kenshtein,1963)。

4. 杂环化和脱氢环化

在探索烷烃反应性的研究中,5-乙硫杂苯-2-羰基氯已被确定为杂环化和脱氢环化过程的产物。该应用与研究涉及烷烃和硫化氢的化学反应尤为相关 (Ryashentseva 等人,1985)。

5. 染料和织物技术

该化合物已在染料和织物技术中找到应用。例如,其衍生物已被用于合成用于染色涤纶和尼龙织物的分散染料,表现出良好的牢度 (Abolude 等人,2021)。

属性

IUPAC Name |

5-ethylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPYANGIDNHXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489604 | |

| Record name | 5-Ethylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-2-carbonyl chloride | |

CAS RN |

64964-17-6 | |

| Record name | 5-Ethylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)